molecular formula C16H9BrO2 B8524422 2-Bromoanthracene-9,10-dicarbaldehyde

2-Bromoanthracene-9,10-dicarbaldehyde

Cat. No. B8524422
M. Wt: 313.14 g/mol
InChI Key: MHWDYCVIUKHUHC-UHFFFAOYSA-N
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Patent
US09285320B2

Procedure details

Diol intermediate 12a (1.58 g, 5.0 mmol, 1 equiv.) was dissolved in anhydrous acetonitrile (100 mL) and heated to reflux with stirring and formed a transparent, light-tan solution. Lead tetraacetate (4.42 g, 10.0 mmol, 2 equiv.) was added portion-wise to the solution over a period of 5 minutes, quickly turning the solution opaque and brown in color. The solution was then stirred at reflux for 4 hours, resulting in the formation of a dark-orange precipitate within the brown solution. The consumption of the diol intermediates were monitored through thin-layer chromatography (80% CH2Cl2/ethyl acetate, Rf=0.50 & Rf=0.33). After the reaction was complete, the reaction mixture was concentrated via rotary evaporation and gave a burgundy residue. 10% aqueous sodium carbonate (300 mL) was added to the residue, allowing the residue to be suspended in the aqueous solution. The organic contents were extracted from the aqueous layer using dichloromethane. The opaque, yellow organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give a yellow-orange solid residue. The residue was purified by column chromatography (20% ethyl acetate/hexane, Rf=0.29), providing 2-bromo-9,10-anthracenedialdehyde 13 as an orange solid (1.23 g, 80%). 1H NMR (CDCl3): δ 11.43 (s, 1H), 11.42 (s, 1H), 9.03 (s, 1H), 8.72 (m, 2H), 8.66 (d, 1H), 7.75 (m, 3H).
[Compound]
Name
Diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
12a
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Lead tetraacetate
Quantity
4.42 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[CH:12]3[CH:16]([OH:19])[CH:17]([OH:18])[CH:5]([C:6]4[C:11]3=[CH:10][CH:9]=[CH:8][CH:7]=4)[C:4]=2[CH:3]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([CH:17]=[O:18])[C:6]3[C:11]([C:12]=2[CH:16]=[O:19])=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:1.2.3.4.5,6.7.8|

Inputs

Step One
Name
Diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
12a
Quantity
1.58 g
Type
reactant
Smiles
BrC1=CC=2C3C4=CC=CC=C4C(C2C=C1)C(C3O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Lead tetraacetate
Quantity
4.42 g
Type
reactant
Smiles
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
formed a transparent, light-tan solution
STIRRING
Type
STIRRING
Details
The solution was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a dark-orange precipitate within the brown solution
CUSTOM
Type
CUSTOM
Details
The consumption of the diol intermediates
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated via rotary evaporation
CUSTOM
Type
CUSTOM
Details
gave a burgundy residue
EXTRACTION
Type
EXTRACTION
Details
The organic contents were extracted from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The opaque, yellow organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow-orange solid residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (20% ethyl acetate/hexane, Rf=0.29)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 78.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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